5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane
Overview
Description
5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is a chemical compound with the molecular formula C15H17BO2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is 1S/C15H17BO2/c1-15(2)10-17-16(18-11-15)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is a solid substance at room temperature . It has a molecular weight of 240.11 .
Scientific Research Applications
-
- The compound has been studied in the field of crystallography .
- In the crystal structure of the title compound, molecules are linked into chains by C—H⋯O hydrogen bonds .
- The specific methods of application or experimental procedures were not detailed in the source .
- The results showed that in the crystal structure of the compound, molecules are linked into chains by C—H⋯O hydrogen bonds .
-
- The compound has been used in the design, synthesis, and biological evaluation of a novel group of aromatic triazine-methylpiperazines .
- The new compounds were synthesized and their affinities for serotonin 5-HT 6, 5-HT 1A, 5-HT 2A, 5-HT 7, and dopamine D 2 receptors were evaluated .
- The specific methods of application or experimental procedures were not detailed in the source .
- The most active compounds found in each modification line were examined for anti-obesity and anti-depressive-like activity in vivo .
-
- This compound has been used in the design, synthesis, and biological evaluation of a novel group of aromatic triazine-methylpiperazines, with a hydantoin spacer between 1,3,5-triazine and the aromatic fragment .
- The new compounds were synthesized and their affinities for serotonin 5-HT 6, 5-HT 1A, 5-HT 2A, 5-HT 7, and dopamine D 2 receptors were evaluated .
- The specific methods of application or experimental procedures were not detailed in the source .
- The most active compounds found in each modification line were examined for anti-obesity and anti-depressive-like activity in vivo .
-
- This compound has been used in the design, synthesis, and biological evaluation of a novel group of aromatic triazine-methylpiperazines, with a hydantoin spacer between 1,3,5-triazine and the aromatic fragment .
- The new compounds were synthesized and their affinities for serotonin 5-HT 6, 5-HT 1A, 5-HT 2A, 5-HT 7, and dopamine D 2 receptors were evaluated .
- The specific methods of application or experimental procedures were not detailed in the source .
- The most active compounds found in each modification line were examined for anti-obesity and anti-depressive-like activity in vivo .
Safety And Hazards
properties
IUPAC Name |
5,5-dimethyl-2-naphthalen-1-yl-1,3,2-dioxaborinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO2/c1-15(2)10-17-16(18-11-15)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRKQVBSFBSIOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629150 | |
Record name | 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane | |
CAS RN |
22871-77-8 | |
Record name | 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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